molecular formula C25H26N4O3 B2806042 N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 920194-08-7

N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2806042
CAS No.: 920194-08-7
M. Wt: 430.508
InChI Key: RZXVAFSFBIBKLE-UHFFFAOYSA-N
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Description

N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the naphthalen-1-yl group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the pyrrolidin-1-yl group: This could be done through nucleophilic substitution reactions.

    Final coupling with the 4-carbamoylphenyl group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development for targeting specific pathways.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-carbamoylphenyl)-N2-(2-(naphthalen-1-yl)ethyl)oxalamide
  • N1-(4-carbamoylphenyl)-N2-(2-(pyrrolidin-1-yl)ethyl)oxalamide
  • N1-(4-carbamoylphenyl)-N2-(2-(naphthalen-1-yl)-2-(morpholin-1-yl)ethyl)oxalamide

Uniqueness

N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups and structural features, which might confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c26-23(30)18-10-12-19(13-11-18)28-25(32)24(31)27-16-22(29-14-3-4-15-29)21-9-5-7-17-6-1-2-8-20(17)21/h1-2,5-13,22H,3-4,14-16H2,(H2,26,30)(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXVAFSFBIBKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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